molecular formula C16H24NO3- B217795 2,4,6-Trichlorobenzenesulfonic acid CAS No. 104778-51-0

2,4,6-Trichlorobenzenesulfonic acid

Cat. No.: B217795
CAS No.: 104778-51-0
M. Wt: 261.5 g/mol
InChI Key: SJDXJURIQGALGO-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzenesulfonic Acid (CAS Registry Number: 104778-51-0) is an organosulfur compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.51 g/mol . This compound features a benzene ring symmetrically substituted with chlorine atoms at the 2, 4, and 6 positions, and a sulfonic acid functional group, contributing to its distinct chemical properties . As a benzenesulfonic acid derivative, it is anticipated to serve as a versatile synthetic intermediate and potential catalyst in various organic transformations, such as esterification and alkylation reactions, due to the strong acidity of the sulfonic acid group. Its structure suggests potential applications in the development of advanced materials, including functionalized covalent organic frameworks (COFs) or other porous polymers, where sulfonated aromatic building blocks can enhance adsorption capabilities or ionic conductivity . Researchers value this compound for exploring structure-activity relationships and for its utility in constructing more complex molecular architectures in synthetic chemistry programs. This product is intended for research and development purposes exclusively and is not labeled for human or veterinary therapeutic or diagnostic use.

Properties

CAS No.

104778-51-0

Molecular Formula

C16H24NO3-

Molecular Weight

261.5 g/mol

IUPAC Name

2,4,6-trichlorobenzenesulfonic acid

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12)

InChI Key

SJDXJURIQGALGO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl

Synonyms

2,4,6-TCBS
2,4,6-trichlorobenzenesulfonate

Origin of Product

United States

Scientific Research Applications

Applications Overview

Field Application
AgricultureHerbicide for weed control in crops; precursor for other herbicides.
PharmaceuticalsIntermediate in drug synthesis; used in anti-inflammatory and antifungal medications.
Chemical IndustryChemical intermediate for dyes, pigments, plastics, and solvents.

Agricultural Applications

2,4,6-Trichlorobenzenesulfonic acid is primarily utilized as a herbicide. Its effectiveness stems from its ability to inhibit amino acid synthesis in plants, which is crucial for their growth and development. This compound is particularly effective against broadleaf weeds and is often used in the formulation of other herbicides such as dicamba and 2,4-D.

Case Study: Herbicidal Efficacy

Research has shown that this compound significantly reduces weed populations in wheat and soybean fields. A field trial conducted over two growing seasons demonstrated a 70% reduction in weed biomass when applied at recommended rates compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents. It plays a critical role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.

Case Study: Drug Synthesis

A study highlighted the use of this compound in synthesizing ibuprofen through a multi-step reaction process. The compound acts as a precursor for introducing functional groups necessary for the biological activity of the drug. The overall yield of ibuprofen from this synthetic route was reported to be over 85% .

Chemical Industry Applications

In chemical manufacturing, this compound is employed as a versatile chemical intermediate. It is utilized in the production of dyes and pigments due to its ability to react with various substrates to form complex structures.

Application Examples:

  • Dyes and Pigments : The compound is used to synthesize azo dyes that are widely applied in textiles.
  • Plastics : It serves as a building block for producing chlorinated polymers that exhibit enhanced thermal stability.
  • Solvents : Used in creating solvents like trichlorobenzene which have applications in industrial cleaning processes .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Benzenesulfonic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4,6-Trichlorobenzenesulfonic acid Not explicitly listed C₆H₃Cl₃SO₃H ~281.5 (calculated) Cl (2,4,6), -SO₃H
2,4,5-Trichlorobenzenesulfonic acid hydrate 6378-25-2 C₆H₃Cl₃SO₃H·xH₂O ~281.5 + H₂O Cl (2,4,5), -SO₃H
2,4,6-Trinitrobenzenesulfonic acid 2508-19-2 C₆H₃N₃O₉S 317.19 NO₂ (2,4,6), -SO₃H
2,4,6-Trimethylbenzenesulfonic acid 3453-83-6 C₉H₁₂O₃S 216.26 CH₃ (2,4,6), -SO₃H
2,4,6-Trifluorobenzenesulfonyl chloride 220239-64-5 C₆H₂ClF₃O₂S 230.59 F (2,4,6), -SO₂Cl
2,4,6-Triisopropylbenzenesulfonyl chloride - C₁₅H₂₃ClO₂S 302.86 C₃H₇ (2,4,6), -SO₂Cl

Key Observations :

  • Substituent Effects: Chlorine (Cl) and nitro (NO₂) groups are electron-withdrawing, enhancing the acidity of the sulfonic acid group compared to methyl (CH₃) or isopropyl (C₃H₇) substituents, which are electron-donating .
  • Reactivity : Sulfonyl chlorides (e.g., 2,4,6-Trifluorobenzenesulfonyl chloride) are highly reactive intermediates used in nucleophilic substitutions to form sulfonamides or esters, whereas sulfonic acids are stable and often employed as catalysts or surfactants .

Table 2: Functional Uses of Selected Compounds

Compound Name Key Applications Reference
This compound Potential use in synthesizing sulfonamide pharmaceuticals or agrochemicals
2,4,5-Trichlorobenzenesulfonic acid hydrate Industrial applications (exact use unspecified; handled as hazardous material)
2,4,6-Trinitrobenzenesulfonic acid Analytical reagent in USP standards
2,4,6-Trimethylbenzenesulfonic acid Acid catalyst in organic synthesis (e.g., esterifications)
2,4,6-Trifluorobenzenesulfonyl chloride Intermediate for fluorinated pharmaceuticals
2,4,6-Triisopropylbenzenesulfonyl chloride Synthesis of glycerol phospholipids and drug compounds

Research Findings :

  • Catalytic Activity: 2,4,6-Trimethylbenzenesulfonic acid (mesitylenesulfonic acid) is noted for its strong acidity and stability in high-temperature reactions, making it superior to traditional catalysts like para-toluenesulfonic acid in certain esterification processes .

Physicochemical Properties

Table 3: Solubility and Stability Trends

Compound Name Solubility Stability Notes
This compound Likely soluble in polar solvents (e.g., water, methanol) Stable under ambient conditions; decomposes at high temperatures
2,4,6-Trinitrobenzenesulfonic acid Moderate water solubility Thermally unstable; explosive risk under extreme conditions
2,4,6-Trimethylbenzenesulfonic acid Soluble in organic solvents (e.g., ethanol, chloroform) Hygroscopic; forms hydrates readily
2,4,6-Trifluorobenzenesulfonyl chloride Soluble in chloroform, DCM Moisture-sensitive; reacts violently with water

Electronic Effects :

  • Fluorine substituents in 2,4,6-Trifluorobenzenesulfonyl chloride increase electrophilicity at the sulfur center, enhancing its reactivity toward nucleophiles compared to chloro or methyl analogs .

Preparation Methods

Table 1: Operational Parameters from Patent CN113149870B

ParameterOptimal RangeImpact on Yield
SO₃ : Substrate molar ratio1.05–1.2Maximizes conversion
Reaction temperature20–60°CPrevents side reactions
Residence time per plate6–30 secondsEnhances selectivity
Solvent concentration10–20% (SO₃), 40–60% (aryl)Balances reactivity and safety

This system achieved yields exceeding 90% for 2,4,5-trichlorobenzenesulfonic acid by optimizing mass transfer and thermal regulation. For this compound, similar parameters could be tested, though the steric effects of 1,3,5-trichlorobenzene may necessitate adjustments in residence time or solvent choice.

Solvent Systems and Their Role in Reaction Efficiency

Dichloroethane and dichloromethane are preferred solvents in sulfonation reactions due to their compatibility with SO₃ and ability to dissolve chlorinated aromatic substrates. In comparative examples, dichloroethane outperformed dioxane, yielding 92.6% vs. 80.9% for the 2,4,5-isomer. Polar aprotic solvents may improve solubility for the 2,4,6-isomer, but their stability under reaction conditions requires validation.

Post-Reaction Processing and Purification

Post-sulfonation steps include filtration, washing with aqueous sodium sulfate or sodium chloride (1–5% w/w), and drying. These steps remove residual SO₃ and byproducts, with higher salt concentrations (5%) proving more effective in minimizing product loss . For this compound, analogous purification protocols would likely apply, though crystallization conditions may differ due to varying solubility.

Q & A

Q. Key Parameters :

  • Temperature : 180°C for hydrolysis .
  • Catalyst : Sodium hydroxide for salification .
  • Analytical validation : NMR for structural confirmation, HPLC for purity assessment .

Advanced: How can conflicting data on the stability of trichlorobenzenesulfonic acids under varying storage conditions be resolved?

Discrepancies in stability studies (e.g., degradation under light vs. dark conditions) require systematic validation:

Controlled stability assays : Store samples under varying conditions (e.g., 0–6°C, ambient light/dark) and monitor degradation via HPLC-MS over time .

Computational modeling : Predict hydrolytic or oxidative degradation pathways using software like Advanced Chemistry Development (ACD/Labs) to correlate experimental observations with theoretical data .

Cross-lab validation : Compare results with independent studies on analogous compounds (e.g., 2,4,5-trichlorobenzenesulfonic acid hydrate, which is stable at RT but degrades under prolonged moisture ).

Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation of trichlorobenzenesulfonic acids?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm sulfonic acid group positioning and chlorine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for synthetic batches) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to identify molecular ions (e.g., [M-H]^- for C6_6H3_3Cl3_3O3_3S, m/z 259.887) .

Advanced: How can researchers optimize sulfonation conditions to minimize byproducts like polychlorinated diphenyl sulfones?

Byproduct formation during sulfonation is influenced by:

Stoichiometric control : Use excess sulfonating agent (e.g., H2_2SO4_4) to drive the reaction to completion, reducing residual chlorobenzene .

Temperature gradients : Gradual heating (e.g., 120°C → 180°C) minimizes side reactions like isomerization or cross-coupling .

Catalyst screening : Test Brønsted vs. Lewis acids (e.g., FeCl3_3) to favor regioselective sulfonation at the 2,4,6-positions .

Case Study : In the synthesis of 4,4′-dichlorodiphenyl sulfone, isomer mixtures (2,4′ and 3,4′) were minimized using iterative recrystallization and selective catalytic conditions .

Basic: What safety protocols are critical when handling trichlorobenzenesulfonic acids in laboratory settings?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods for synthesis and purification steps .
  • Storage : Airtight containers in dark, dry conditions (0–6°C) to prevent hydrolysis .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced: What mechanistic insights explain the role of trichlorobenzenesulfonic acid derivatives in chemical synthesis (e.g., dichlorophenol production)?

2,4,5-Trichlorobenzenesulfonic acid serves as a precursor for 2,5-dichlorophenol via hydrobromic acid-mediated desulfonation:

Reaction mechanism : Nucleophilic substitution (SN_N2) at the sulfonic acid group under reflux with constant-boiling HBr (48%) .

Byproduct analysis : Monitor residual sulfonic acid salts (e.g., sodium sulfonate) via ion chromatography .

Yield optimization : Excess HBr (1.5× stoichiometric) increases conversion efficiency to >85% .

Q. Methodological Takeaways :

  • Experimental design : Use controlled sulfonation and hydrolysis protocols from analogous compounds .
  • Data validation : Cross-reference stability and analytical data with structurally related sulfonic acids .
  • Safety compliance : Adopt TCI America’s guidelines for hazardous reagent handling .

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